![molecular formula C12H16ClNO B1490599 1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1488303-33-8](/img/structure/B1490599.png)
1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-Chlorophenyl isothiocyanate was added dropwise to an equivalent molar amount of 1-methyl-1-phenylhydrazine in acetonitrile. The mixture was stirred for 2 hours, after which chloroform was added. The solution was left for evaporation at room temperature, yielding colorless crystals after 2 weeks .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the compound “1-[(4-chlorophenyl)methyl]cyclopentan-1-amine” has a molecular weight of 209.72 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
One study investigates the crystal structures of three anticonvulsant enaminones, including derivatives closely related to the compound of interest. These structures reveal insights into the hydrogen bonding patterns and molecular conformations that may contribute to their pharmacological activities. The analysis suggests that the geometric arrangement and interactions between molecules could be crucial for their anticonvulsant effects (Kubicki, Bassyouni, & Codding, 2000).
Anticancer Drug Research
Another study describes the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes, derived from compounds structurally similar to the one , exhibit significant cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer therapy (Basu Baul, Basu, Vos, & Linden, 2009).
Chemical Synthesis and Stereochemistry
Research on cyclopentane derivatives, including efforts to synthesize and characterize various stereochemical configurations of cyclopentane-based compounds, highlights the importance of these structures in developing new chemical entities with potential therapeutic applications. Such studies provide a foundation for further exploration of cyclopentane compounds in drug development and synthetic chemistry (Davies et al., 2003).
Agricultural Applications
The compound's relevance extends beyond medicinal chemistry. For instance, in the context of agricultural science, studies have focused on developing carrier systems for fungicides, where related chemical structures are utilized to enhance the delivery and efficacy of agricultural chemicals, demonstrating the compound's potential utility in improving plant disease management practices (Campos et al., 2015).
Material Science
In material science, the synthesis and characterization of polymers derived from cyclopentane compounds have been explored for their thermal stability and potential applications in high-performance materials. These studies indicate the versatility and significance of cyclopentane derivatives in developing new materials with enhanced properties (Ankushrao et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-chloroanilino)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-3-5-11(6-4-10)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROEZDOWNSGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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